C.I. Direct violet 66

Description

Properties

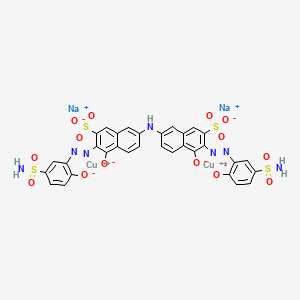

Molecular Formula |

C32H19Cu2N7Na2O14S4 |

|---|---|

Molecular Weight |

1026.9 g/mol |

IUPAC Name |

dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C32H25N7O14S4.2Cu.2Na/c33-54(44,45)19-3-7-25(40)23(13-19)36-38-29-27(56(48,49)50)11-15-9-17(1-5-21(15)31(29)42)35-18-2-6-22-16(10-18)12-28(57(51,52)53)30(32(22)43)39-37-24-14-20(55(34,46)47)4-8-26(24)41;;;;/h1-14,35,40-43H,(H2,33,44,45)(H2,34,46,47)(H,48,49,50)(H,51,52,53);;;;/q;2*+2;2*+1/p-6 |

InChI Key |

OHHRMPATRJSFJN-UHFFFAOYSA-H |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2C=C1NC3=CC4=CC(=C(C(=C4C=C3)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)N)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)S(=O)(=O)N)[O-])[O-].[Na+].[Na+].[Cu+2].[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

C.I. Direct Violet 66 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Violet 66 is a disazo direct dye known for its applications in the textile and paper industries.[1] Its molecular structure is characterized by a complex aromatic system containing multiple sulfonic acid groups, which impart water solubility.[1] The structure also includes a copper complex that plays a role in its color and fastness properties.[1] This guide provides an in-depth overview of the chemical structure, physicochemical properties, and potential applications of this compound relevant to research and development.

Chemical Structure and Identification

This compound is classified as a double azo dye.[2] Its structure features two azo linkages (–N=N–) that connect substituted naphthalene and phenyl rings.[1] A key characteristic of this dye is the presence of complexed copper atoms within the molecule.[1]

There are some variations in the reported molecular formula, likely stemming from whether the copper complex is included. The two commonly cited formulas are:

-

Without Copper Complex: C₃₂H₂₃N₇Na₂O₁₄S₄[2]

-

With Copper Complex: C₃₂H₁₉Cu₂N₇Na₂O₁₄S₄[3] or C₃₂H₁₉Cu₂N₇O₁₄S₄·2Na[4]

The IUPAC name for the copper-complexed structure is dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate.[]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| C.I. Name | Direct Violet 66[3] |

| C.I. Number | 29120[2][3][6] |

| CAS Registry Number | 6798-03-4[2] |

| Chemical Class | Diazo Dye[2][3][6] |

| Molecular Formula | C₃₂H₂₃N₇Na₂O₁₄S₄ (without copper)[2] or C₃₂H₁₉Cu₂N₇Na₂O₁₄S₄ (with copper)[3][7] |

| Molecular Weight | 903.81 g/mol (without copper)[2] or 1026.88 g/mol (with copper)[3][4] |

| Physical Appearance | Purple or Violet Powder[2][3][6] |

| Solubility | Soluble in water.[2][3][6][8] In water, it forms a red-light purple solution.[2][9] |

| Behavior in Acid | A purple precipitate forms in 10% hydrochloric acid.[2][9] In strong sulfuric acid, it appears blue, turning purple upon dilution.[2][9] |

| Behavior in Alkali | The solution turns blue-purple in the presence of 10% sodium hydroxide.[2][9] |

| Light Fastness | 6-7[6][10] |

| Washing Fastness | 1-2[6] |

Synthesis

The manufacturing process for this compound involves a multi-step chemical synthesis. The general workflow includes diazotization, a coupling reaction, and subsequent copper complexation.

Experimental Protocol: General Manufacturing Method

The synthesis of this compound is based on the diazotization of 3-Amino-4-hydroxybenzenesulfonamide and its subsequent coupling with Bis(4-hydroxy-2-sulfonaphthalene-7-yl)amine.[2] The resulting disazo compound is then treated with a copper salt to form the final copper complex.[2]

Applications in Research

While primarily an industrial dye for cellulose fibers, rayon, viscose, leather, and paper pulp, this compound has potential applications in biological research as a staining agent.[8][11][12]

General Biological Staining

Direct dyes like this compound have an affinity for proteinaceous and cellulosic materials.[13] This property allows them to be used for visualizing cellular structures.[11][13]

Experimental Protocol: Primary Staining of Small Tissue Specimens

This protocol details the use of this compound as a primary stain for visualizing tissue architecture.[13]

-

Solution Preparation (1% Staining Solution):

-

Dissolve 1.0 g of this compound powder in 100 mL of distilled water.

-

Filter the solution before use.

-

-

Staining Procedure:

-

Deparaffinize tissue sections in xylene and rehydrate through graded alcohols to distilled water.

-

Immerse slides in the 1% this compound staining solution for 15-30 minutes at room temperature.

-

Rinse briefly in distilled water.

-

Differentiate for 30-60 seconds in 1% acetic acid to remove excess stain.

-

Wash in running tap water for 5 minutes.

-

(Optional) Counterstain with a suitable hematoxylin solution for 1-2 minutes to visualize cell nuclei. If counterstained, "blue" the hematoxylin.

-

Dehydrate through graded alcohols, clear in xylene, and mount with a suitable mounting medium.

-

Potential Histopathological Applications

The chemical structure of this compound, being an elongated and planar molecule, suggests its potential for staining highly organized protein structures like collagen and amyloid deposits, similar to dyes like Sirius Red and Congo Red.[3] The following are proposed protocols adapted from established methods for these related dyes.

Proposed Experimental Protocol: Staining of Collagen (Adapted from Picro-Sirius Red)

This method aims to enhance the visualization of collagen fibers.[3]

-

Solution Preparation (Picro-Direct Violet 66 Solution):

-

Dissolve 0.1 g of this compound in 100 mL of saturated aqueous picric acid.

-

-

Staining Procedure:

-

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

-

Incubate in the Picro-Direct Violet 66 solution for 60 minutes.

-

Wash in two changes of 0.5% acetic acid.

-

Rinse in distilled water.

-

Dehydrate and mount.

-

Proposed Experimental Protocol: Staining of Amyloid Deposits (Adapted from Congo Red)

This method is proposed for the detection of amyloid deposits.[3]

-

Solution Preparation (Alkaline Direct Violet 66 Solution):

-

Prepare a stock saturated solution of this compound in 80% ethanol.

-

To 50 mL of the stock solution, add 0.5 mL of 1% sodium hydroxide immediately before use and filter.

-

-

Staining Procedure:

-

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

-

Incubate in the freshly prepared Alkaline Direct Violet 66 Solution for 20-30 minutes.

-

Rinse thoroughly in distilled water.

-

Differentiate in 1% acid alcohol.

-

Rinse in tap water.

-

Counterstain with a suitable hematoxylin solution.

-

"Blue" the sections.

-

Dehydrate and mount.

-

Safety and Handling

A safety data sheet for a similar acid violet dye indicates that it is not classified as a hazardous substance or mixture.[14] However, as with all laboratory chemicals, appropriate personal protective equipment should be worn, and standard safety practices should be followed.[3] Waste should be disposed of in accordance with local and national regulations.[14]

Conclusion

This compound is a well-characterized diazo dye with established industrial applications. Its chemical properties, particularly its affinity for proteins, suggest its potential as a versatile staining agent in biological and histopathological research. The provided protocols, both generalized and adapted, offer a foundation for researchers to explore the utility of this compound in their specific applications. Further optimization and validation of these methods are encouraged to fully assess the dye's performance in a research setting.

References

- 1. benchchem.com [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. benchchem.com [benchchem.com]

- 4. Direct Violet 66|lookchem [lookchem.com]

- 6. colorantsgroup.com [colorantsgroup.com]

- 7. benchchem.com [benchchem.com]

- 8. sdinternational.com [sdinternational.com]

- 9. Direct violet 66 TDS|Direct violet 66 from Chinese supplier and producer - DIRECT VIOLET DYE - Enoch dye [enochdye.com]

- 10. Direct Violet 66 CAS#: 6798-03-4 [m.chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Direct Violet 66 | 6798-03-4 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

C.I. Direct Violet 66 synonyms and alternative names

An In-depth Technical Guide to C.I. Direct Violet 66: Synonyms, Properties, and Research Applications

This technical guide provides a comprehensive overview of this compound, a diazo direct dye. The information is tailored for researchers, scientists, and drug development professionals who may consider this compound for their work. This document covers its various synonyms and alternative names, physicochemical properties, potential applications in a research context, and generalized experimental protocols.

Synonyms and Alternative Names

This compound is known by a variety of names in industrial and research settings. Identifying these synonyms is crucial for a comprehensive literature search and for sourcing the material.

Common Synonyms and Identifiers:

-

CAS Registry Number: 6798-03-4[1]

-

Direct Fast Violet 4BL[2]

-

Direct Fast Violet 5BL

-

Direct Violet D-5BL

-

Benzanil Supra Violet 5BLL

-

Chlorantine Fast Violet 5BLL

-

Diazol Light Violet BLN

-

Direct Supra Light Violet M 5BL

-

Kayarus Supra Violet 5BL

-

Saturn Violet L 4B

-

Suprexcel Violet 5BL

-

Tricufix Violet 2BL

-

Doramin Light Violet 5B 250%[2]

-

Dyrect Fast Violet BLD[2]

-

Dyrite Violet 5BL[2]

-

Formo Direct Violet FDV[2]

-

Indosol Violet SF-B[2]

-

Intralite Fast Violet 5BLL[2]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for its chemical identity and characteristics.

| Property | Value |

| C.I. Number | 29120[1][2] |

| CAS Registry Number | 6798-03-4[1] |

| Chemical Class | Double Azo Class[1] |

| Molecular Formula | C₃₂H₂₃N₇Na₂O₁₄S₄[1][2] |

| Molecular Weight | 903.81 g/mol [1][2] |

| Physical Appearance | Purple Powder[1] |

| Solubility | Soluble in water[1] |

| Copper Complex Form | Some sources report a molecular formula of C₃₂H₁₉Cu₂N₇NaO₁₄S₄⁻ and a molecular weight of 1003.86 g/mol .[1] |

Research Applications and Usage

While primarily an industrial dye for cellulose fibers, paper, and leather, this compound's properties suggest potential applications in biological research, particularly in histology and cytopathology.[4][5] Dyes are essential tools for observing and analyzing cell structures, tracking biomolecules, and evaluating cell functions.[4][5]

Potential research applications include:

-

Histological Staining: As a direct dye, it has an affinity for linear molecules and could potentially be used for staining structures like collagen or amyloid fibrils in tissue sections.[6]

-

Counterstain: It could be evaluated as a counterstain in various histological protocols to provide contrast to a primary stain.

-

Cell-Based Assays: The dye's ability to stain cellular components could be explored in cell-based assays for assessing morphology or other phenotypic changes.[6]

It is important to note that specific, peer-reviewed protocols for the use of this compound in biological research are not widely published. Therefore, any application in a research setting would require optimization and validation.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for researchers interested in exploring the use of this compound in a laboratory setting.

Generalized Protocol for Histological Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections

This protocol outlines a typical workflow for using a direct dye for staining tissue sections. Optimization of dye concentration, incubation times, and pH will be necessary for specific applications.

-

Deparaffinization and Rehydration:

-

Staining:

-

Prepare a 0.1% (w/v) stock solution of this compound in distilled water. Gentle heating may be required for complete dissolution.

-

Prepare the working staining solution by diluting the stock solution. The pH of the staining solution is a critical factor; acidic conditions may enhance staining of positively charged tissue components.[7] Consider preparing a series of staining solutions in different buffers (e.g., acetate, phosphate) to determine the optimal pH for your target.[7]

-

Immerse the rehydrated slides in the this compound staining solution for 15-60 minutes at room temperature.[6][7]

-

-

Differentiation and Dehydration:

-

Clearing and Mounting:

Protocol for Assessing the Stability of this compound in Biological Buffers

The stability of the dye in your experimental buffer is crucial for reproducible results. This protocol provides a method to evaluate this stability over time.[8]

-

Reagent Preparation:

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare your biological buffer of interest (e.g., PBS, Tris, HEPES).

-

-

Experimental Procedure:

-

Dilute the this compound stock solution in your biological buffer to the final desired working concentration.

-

Immediately after preparation (Time 0), measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer to determine the maximal absorbance wavelength (λmax).[8]

-

Incubate the solution under your intended experimental conditions (e.g., temperature, light exposure).[8]

-

Measure the absorbance at λmax at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

-

-

Data Analysis:

-

Plot the absorbance at λmax versus time.

-

A stable solution will show minimal change in absorbance over time. A significant decrease in absorbance indicates degradation of the dye.

-

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the care accorded to all laboratory chemicals. Azo dyes as a class may present health and environmental risks, with some having the potential to break down into aromatic amines.[9]

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemical-resistant gloves.[9]

-

Eye Protection: Use safety glasses with side shields or chemical splash goggles.[9]

-

Respiratory Protection: When handling the powder form, a NIOSH-approved respirator is recommended to prevent inhalation.[9]

-

Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[9]

Disposal:

-

Treat this compound as hazardous chemical waste.[9]

-

Do not dispose of the dye down the drain or in regular solid waste.[9]

-

Collect solid and aqueous waste in clearly labeled, sealed, and compatible hazardous waste containers.[9]

Conclusion

This compound is a versatile dye with a well-defined chemical identity and a number of industrial synonyms. While its application in biological research is not yet widely established, its properties as a direct dye suggest it may be a useful tool for histological and cytological staining. The generalized protocols provided in this guide offer a foundation for researchers to explore its potential applications. As with any new reagent, thorough optimization and validation are essential for achieving reliable and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Lanaset and Solophenyl Colours by Archroma, Textile Dyes supplied by TownEnd Leeds [textile-dyes.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. amsbio.com [amsbio.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Analysis of C.I. Direct Violet 66

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for C.I. Direct Violet 66 (C.I. 29120). The information is intended to support researchers, scientists, and drug development professionals in the application and analysis of this disazo copper complex dye. While a complete set of publicly available, raw spectroscopic data is limited, this document compiles the known properties, expected spectral characteristics, and detailed experimental protocols for the acquisition and interpretation of such data.

Chemical and Physical Properties

This compound is a water-soluble anionic dye belonging to the double azo class. Its structure incorporates a copper complex, which influences its color and fastness properties.

| Property | Value | Reference |

| C.I. Name | Direct Violet 66 | [1] |

| C.I. Number | 29120 | [1] |

| CAS Registry Number | 6798-03-4 | [2] |

| Molecular Formula | C₃₂H₂₃N₇Na₂O₁₄S₄ | [1] |

| Molecular Weight | 903.81 g/mol | [1] |

| Chemical Class | Double Azo Dye | [1][3] |

| Physical Appearance | Purple Powder | [2] |

| Solubility | Soluble in water | [2] |

Note: Some sources report a molecular formula of C₃₂H₁₉Cu₂N₇Na₂O₁₄S₄ and a corresponding molecular weight of 1026.88 g/mol , which includes the copper complex.[4]

Spectroscopic Data for Analysis

Expected UV-Visible (UV-Vis) Absorption Data

The color of this compound arises from its absorption of light in the visible region, primarily due to the extensive conjugated system of aromatic rings and azo groups (π → π* transitions). Chelation with copper is expected to shift the absorption maximum.

| Parameter | Expected Value |

| λmax (Visible) | ~550 - 580 nm |

| Molar Absorptivity (ε) | To be determined experimentally |

| Solvent | Water or appropriate buffer |

Expected Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy Data

Vibrational spectroscopy can be employed to identify the key functional groups within the this compound molecule. The following table is based on established vibrational spectroscopy correlation charts for organic functional groups.[5]

| Functional Group | Expected FT-IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) | Weak |

| N-H (amine) | 3300-3500 (medium) | Weak |

| Aromatic C-H | 3000-3100 (sharp) | Strong |

| N=N (azo) | 1400-1450 (weak-medium) | Strong |

| S=O (sulfonate) | 1030-1070, 1150-1230 (strong) | Medium |

Experimental Protocols

The following are detailed methodologies for key experiments involving the spectroscopic analysis of this compound.

UV-Visible Spectrophotometry for Quantitative Analysis

This protocol outlines the determination of this compound concentration in a solution.

Materials and Equipment:

-

This compound

-

Deionized water or appropriate buffer

-

Volumetric flasks

-

Pipettes

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of deionized water to create a stock solution of a specific concentration (e.g., 100 mg/L).

-

Preparation of Standard Solutions: Prepare a series of standard solutions with decreasing concentrations by diluting the stock solution with deionized water in volumetric flasks.

-

Spectrophotometric Measurement:

-

Set the UV-Vis spectrophotometer to scan a wavelength range (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of each standard solution at the determined λmax.

-

-

Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. This will generate a calibration curve that should follow the Beer-Lambert law.

-

Analysis of Unknown Sample: Measure the absorbance of the unknown sample at the same λmax and determine its concentration using the calibration curve.

Histological Staining with this compound

This protocol provides a general procedure for using this compound as a biological stain, for which it shows potential in applications such as the quantification of fibrosis.[6]

Materials and Reagents:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene

-

Graded ethanol series (100%, 95%, 70%)

-

Deionized water

-

0.1% (w/v) this compound staining solution in a suitable buffer (e.g., picric acid solution)[6]

-

Differentiating solution (e.g., 0.1% acetic acid)[6]

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections by passing them through a graded series of ethanol (100%, 95%, 70%) and finally into deionized water.

-

-

Staining:

-

Incubate the slides in the 0.1% this compound staining solution for a predetermined optimal time (e.g., 15-60 minutes).

-

-

Differentiation:

-

Briefly rinse the slides in the differentiating solution to remove excess and non-specific staining.

-

-

Washing:

-

Wash the slides thoroughly in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded ethanol series.

-

Clear the slides in xylene.

-

Mount with a permanent mounting medium and coverslip.

-

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a given sample using UV-Vis spectrophotometry.

Caption: Workflow for quantitative analysis of this compound.

References

C.I. Direct Violet 66: A Technical Guide to Solubility in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of C.I. Direct Violet 66. The information is intended to be a valuable resource for optimizing its use in research, development, and various laboratory applications. This document outlines known solubility data, provides detailed experimental protocols for solubility determination, and presents a visual workflow to guide laboratory procedures.

Core Solubility Data

This compound (CAS No. 6798-03-4) is a water-soluble, double azo direct dye.[1] Its solubility is a critical factor for the preparation of staining solutions and other applications. The dye's molecular structure, which includes multiple sulfonic acid groups, contributes to its aqueous solubility.[1][2]

Quantitative and Qualitative Solubility

The solubility of this compound has been primarily characterized in aqueous systems. There is limited publicly available data on its solubility in common organic laboratory solvents. The table below summarizes the available information.[3]

| Solvent System | Quantitative Solubility | Temperature (°C) | Qualitative Observations |

| Water | 2 g/L[3][4][5] | 25 | Soluble, forms a red-light purple solution.[1][3][6] |

| Concentrated Sulfuric Acid | Data not available | Not specified | Soluble, forms a blue solution which turns red upon dilution.[3] |

| 10% Hydrochloric Acid (aqueous) | Data not available | Not specified | Forms a purple precipitate.[1][3][6] |

| 10% Sodium Hydroxide (aqueous) | Data not available | Not specified | The solution turns blue-purple.[1][3][6] |

| Organic Solvents (e.g., Ethanol, Acetone, DMSO) | Information not publicly available | Not specified | - |

It is important to note that the use of hard water can lead to the precipitation of this compound due to the presence of calcium and magnesium ions.[1] Therefore, the use of distilled or deionized water is highly recommended for the preparation of aqueous solutions.[1] For enhancing solubility in aqueous solutions, gentle heating to 40-60°C can be employed.[1] While primarily water-soluble, co-solvents such as small amounts of ethanol or 2-methoxyethanol may be used with water to enhance solubility, though high concentrations of organic solvents might cause precipitation.[1]

Experimental Protocol for Solubility Determination

For laboratories requiring solubility data in specific organic solvents, the following isothermal equilibrium method provides a robust framework for its determination.[3]

Objective

To determine the saturation solubility of this compound in a given laboratory solvent.

Materials

-

This compound powder

-

Selected solvent (e.g., water, ethanol, acetone, DMSO, DMF)

-

Thermostatic shaker or water bath

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

0.45 µm filter[3]

Methodology

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed container.[3]

-

Equilibration: Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved dye.[3]

-

Sample Collection and Dilution: Carefully collect a known volume of the clear supernatant. Dilute the collected sample with the same solvent to a concentration that falls within the linear range of the spectrophotometer.[3]

-

Quantification: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.[3]

-

Calculation: Use a pre-established calibration curve of absorbance versus concentration to determine the concentration of the dye in the saturated solution. The solubility is then expressed in grams per liter (g/L).[3]

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Photophysical and Photochemical Properties of C.I. Direct Violet 66

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Direct Violet 66 is a water-soluble, copper-complexed disazo direct dye. This technical guide provides a comprehensive overview of its photophysical and photochemical properties, relevant to its applications in various scientific and industrial fields. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from structurally similar azo dyes to provide a thorough understanding. Detailed experimental protocols for the characterization of its spectroscopic and photochemical behavior are also presented, alongside graphical representations of key processes to facilitate comprehension and further research.

Introduction

This compound (C.I. 29120; CAS No. 6798-03-4) is a synthetic dye belonging to the disazo class, characterized by the presence of two azo (-N=N-) chromophores. Its structure incorporates sulfonic acid groups, which impart water solubility, and a copper complex, which enhances its color and fastness properties[1]. Direct dyes are primarily used in the textile and paper industries due to their affinity for cellulosic fibers[1]. In the realm of scientific research, understanding the photophysical and photochemical characteristics of such dyes is crucial for applications ranging from biological staining to the development of photosensitizers.

This guide summarizes the known properties of this compound, provides detailed experimental methodologies for its characterization, and presents visual workflows and reaction pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| C.I. Name | Direct Violet 66 | [1] |

| C.I. Number | 29120 | [1] |

| CAS Registry Number | 6798-03-4 | [1][2] |

| Chemical Class | Disazo | [1] |

| Molecular Formula | C₃₂H₁₉Cu₂N₇Na₂O₁₄S₄⁻ | [3][4] |

| Molecular Weight | 1003.86 g/mol | [3][4] |

| Appearance | Violet Powder | [5] |

| Solubility | Soluble in water | [5][6] |

Photophysical Properties

The interaction of this compound with light determines its color and potential for fluorescence-based applications. The key photophysical parameters are detailed in Table 2. It is important to note that specific quantitative data for this compound is scarce in peer-reviewed literature. Therefore, values for structurally similar dyes, such as C.I. Direct Violet 51, are included for comparative purposes.

Table 2: Photophysical Properties of this compound and a Structurally Similar Dye

| Parameter | This compound (Estimated/Typical) | C.I. Direct Violet 51 (for comparison) | Reference(s) |

| Absorption Maximum (λmax) | ~550 nm | 549 nm | [7][8] |

| Molar Absorptivity (ε) | High (typical for azo dyes) | Not Available | |

| Fluorescence Emission | Very weak or negligible | Not Available | |

| Fluorescence Quantum Yield (ΦF) | < 0.01 (typical for azo dyes) | Not Available | |

| Excited State Lifetime (τ) | ps to ns range (typical for azo dyes) | Not Available |

The vibrant purple color of this compound is a result of its strong absorption of light in the visible region of the electromagnetic spectrum, which is characteristic of the extensive π-conjugated system of the disazo structure[9]. The presence of the copper complex can influence the absorption spectrum[9]. Like many azo dyes, this compound is expected to be weakly or non-fluorescent due to efficient non-radiative decay pathways from the excited state.

Photochemical Properties

Upon absorption of light, this compound can undergo chemical reactions, primarily photodegradation. The susceptibility to fading upon light exposure is a critical property for any dye.

Photodegradation

Azo dyes are known to be susceptible to degradation under UV or visible light irradiation, a process that can be accelerated in the presence of photocatalysts like TiO₂[10][11]. The degradation process often involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻)[12]. These highly reactive species attack the dye molecule, leading to the cleavage of the azo bonds and the aromatic rings, eventually resulting in the mineralization of the dye into simpler inorganic molecules like CO₂, H₂O, and sulfate ions[12]. The photodegradation of azo dyes often follows pseudo-first-order kinetics[2].

Photosensitization

In the presence of a semiconductor photocatalyst and visible light, colored dyes like this compound can act as photosensitizers[11]. The dye absorbs light and injects an electron into the conduction band of the semiconductor, initiating a series of redox reactions that lead to the degradation of the dye itself or other organic pollutants[11]. The surface-adsorbed oxygen plays a crucial role in scavenging the photogenerated electrons, thereby preventing the recombination of the oxidized dye radical and the photoinjected electron[11].

Experimental Protocols

Detailed methodologies for characterizing the photophysical and photochemical properties of this compound are provided below.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of this compound.

Materials:

-

This compound

-

Distilled or deionized water

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 µM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from, for example, 1 µM to 20 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 200 to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with distilled water to serve as the blank and record the baseline.

-

Sample Measurement: Record the absorption spectra for each of the diluted solutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the resulting linear plot.

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the relative fluorescence quantum yield (ΦF) of this compound.

Materials:

-

This compound solution (from UV-Vis experiment)

-

A standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in water, ΦF = 0.95)

-

Fluorescence cuvettes

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound with an absorbance of < 0.1 at the excitation wavelength (to avoid inner filter effects). Prepare a solution of the standard fluorophore with the same absorbance at the same excitation wavelength.

-

Fluorometer Setup: Set the excitation wavelength to the λmax of this compound. Set the emission wavelength range to scan from the excitation wavelength to 800 nm.

-

Measurement: Record the fluorescence emission spectrum of the solvent (blank), the this compound solution, and the standard solution under identical experimental conditions (e.g., excitation and emission slit widths).

-

Data Analysis:

-

Subtract the blank spectrum from the sample and standard spectra.

-

Integrate the area under the corrected emission spectra for both the sample (Ix) and the standard (Ist).

-

Calculate the quantum yield of the sample (Φx) using the following equation: Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²) where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent (since the solvent is the same, nx²/nst² = 1)[13][14].

-

Laser Flash Photolysis

Objective: To investigate the transient absorbing species (e.g., triplet state, radicals) and their decay kinetics.

Materials:

-

This compound solution

-

Quartz cuvette with a side arm for degassing

-

Laser flash photolysis setup (including a pulsed laser for excitation and a probe lamp)

-

Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the desired solvent. Transfer the solution to the cuvette and deoxygenate by bubbling with an inert gas for at least 20 minutes.

-

Instrument Setup:

-

The sample is excited by a short laser pulse (e.g., from a Nd:YAG laser)[15].

-

A continuous or pulsed probe light is passed through the sample at a right angle to the excitation pulse[15].

-

The change in absorbance of the probe light is monitored by a fast detector (e.g., a photomultiplier tube or a CCD camera) as a function of time after the laser flash[15].

-

-

Data Acquisition: Record the transient absorption spectra at different time delays after the laser pulse. Record the decay kinetics at specific wavelengths corresponding to the transient absorption bands.

-

Data Analysis:

-

Identify the transient species from their absorption spectra.

-

Determine the lifetimes of the transient species by fitting the decay kinetics to appropriate exponential functions.

-

Photodegradation Study

Objective: To determine the rate of photodegradation of this compound under specific irradiation conditions.

Materials:

-

This compound solution

-

A photoreactor equipped with a light source (e.g., UV lamp or a solar simulator)

-

Magnetic stirrer

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Setup: Place a known volume of this compound solution of a known initial concentration in the photoreactor. If investigating photocatalysis, add a known amount of photocatalyst (e.g., TiO₂).

-

Irradiation: Start the irradiation and magnetic stirring.

-

Sampling: At regular time intervals, withdraw aliquots of the solution. If a photocatalyst is used, centrifuge or filter the aliquots to remove the catalyst particles.

-

Analysis: Measure the absorbance of each aliquot at the λmax of the dye using a UV-Vis spectrophotometer.

-

Data Analysis:

-

Plot the concentration of the dye (or its absorbance) as a function of irradiation time.

-

Determine the degradation rate. The data can be fitted to a pseudo-first-order kinetic model: ln(C₀/C) = kt, where C₀ is the initial concentration, C is the concentration at time t, and k is the rate constant.

-

Visualizations

Experimental Workflows

References

- 1. worldwidejournals.com [worldwidejournals.com]

- 2. mdpi.com [mdpi.com]

- 3. kneopen.com [kneopen.com]

- 4. researchgate.net [researchgate.net]

- 5. colorantsgroup.com [colorantsgroup.com]

- 6. youtube.com [youtube.com]

- 7. scbt.com [scbt.com]

- 8. DIRECT VIOLET 51 CAS#: 5489-77-0 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.uci.edu [chem.uci.edu]

- 14. agilent.com [agilent.com]

- 15. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

An In-depth Technical Guide to the Mechanism of Action of C.I. Direct Violet 66 in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action for C.I. Direct Violet 66 in biological staining, drawing upon established principles for direct dyes and analogous, well-characterized stains such as Sirius Red (Direct Red 80). While specific literature on this compound in histopathology is limited, its chemical properties as a water-soluble, anionic diazo dye suggest a mechanism primarily based on non-covalent interactions with tissue macromolecules.[1][2][3]

Core Staining Mechanism

The staining action of this compound is predicated on its molecular structure and charge. As a direct dye, it does not require a mordant to bind to tissues.[1] The primary mechanism involves the electrostatic attraction between the anionic (negatively charged) dye molecules and cationic (positively charged) components within the tissue, predominantly proteins.[3] The intensity of this staining is highly dependent on the pH of the staining solution; acidic conditions enhance staining by increasing the protonation of amino groups on proteins, resulting in a greater net positive charge and stronger attraction for the anionic dye.[3]

Beyond simple electrostatic interactions, the elongated and planar structure of direct dye molecules like this compound is crucial for their specificity towards fibrous proteins such as collagen and the beta-pleated sheets of amyloid deposits.[1][2] The dye molecules align themselves parallel to the long axis of these highly organized protein structures, forming stable, non-covalent bonds, including hydrogen bonds and van der Waals forces.[1][2][4] This alignment is the basis for the enhanced birefringence observed with the closely related dye, Sirius Red, when viewed under polarized light.[5][6]

Proposed non-covalent binding of Direct Violet 66 to protein fibrils.

Key Applications in Biological Research

The primary applications for this compound in a research context are analogous to those of Sirius Red and Congo Red.

-

Collagen Staining and Fibrosis Quantification: Due to its affinity for collagen, this compound can be used to stain and visualize collagen deposition in tissue sections, making it a potential tool for studying fibrosis in various disease models.[7]

-

Amyloid Deposit Identification: The dye's ability to bind to the β-pleated sheet structure of amyloid fibrils suggests its use in the histological identification of amyloid deposits.[1][2]

-

Enhancement of Small Specimen Visibility: this compound has been noted for its utility as a pre-processing tissue marker. It enhances the visibility of small biopsies and fine-needle aspirates during embedding and sectioning without interfering with subsequent staining procedures like H&E or immunohistochemistry.[4]

Data Presentation: Physicochemical and Staining Properties

As specific quantitative data for this compound is not widely published, the following tables summarize its known physicochemical properties and expected staining performance based on the characteristics of direct dyes.

| Property | Value | Reference |

| C.I. Name | Direct Violet 66 | [2] |

| C.I. Number | 29120 | [2] |

| Chemical Class | Diazo Dye | [2] |

| Molecular Formula | C32H19Cu2N7Na2O14S4 | [2] |

| Molecular Weight | 1026.88 g/mol | [2] |

| Appearance | Violet Powder | [2] |

| Solubility | Soluble in water | [2] |

| Parameter | Expected Performance | Notes |

| Target Structures | Collagen, Amyloid, Cytoplasm | Binds to protein-rich components. |

| Staining Color | Violet to Reddish-Purple | Dependent on tissue component and differentiation.[1] |

| Counterstain Compatibility | Excellent | Compatible with hematoxylin and other nuclear stains.[4] |

| IHC Compatibility | High | Does not typically interfere with antigen-antibody binding.[4] |

| Optimal pH | Acidic (experimentally determined) | Enhances electrostatic attraction to proteins.[3] |

| Lightfastness | Good | Stained sections are generally stable for archival purposes.[4] |

Experimental Protocols

The following are generalized protocols for the use of this compound, adapted from established methods for direct dyes. Optimization of dye concentration, incubation times, and differentiation steps is critical for specific applications and tissue types.

Protocol 1: Staining of Collagen in Paraffin-Embedded Sections

This protocol is designed for the visualization of collagen fibers and is based on the principles of the Picrosirius Red stain.

Solutions and Reagents:

-

Staining Solution: 0.1% (w/v) this compound in a saturated aqueous solution of picric acid.

-

Acidified Water: 0.5% - 1% acetic acid in distilled water.

-

Standard deparaffinization and rehydration reagents (xylene, graded alcohols).

-

Resinous mounting medium.

Procedure:

-

Deparaffinize tissue sections in xylene and rehydrate through graded alcohols to distilled water.[7]

-

Incubate slides in the this compound staining solution for 60 minutes at room temperature.[7]

-

Rinse slides briefly in two changes of the acidified water solution to remove excess stain.[7][8]

-

Dehydrate rapidly through graded alcohols (95% and 100%).[1]

-

Clear in xylene and mount with a resinous mounting medium.[1]

General workflow for staining paraffin-embedded sections.

Protocol 2: Staining of Amyloid Deposits

This protocol is adapted from methods used for other direct dyes like Congo Red for the identification of amyloid.

Solutions and Reagents:

-

Alkaline Alcohol Solution: To enhance specificity for amyloid.

-

This compound Working Solution: 0.1% stock solution diluted in the alkaline alcohol solution.

-

Differentiating Solution: 70% Ethanol.

-

Nuclear Counterstain (Optional): Mayer's Hematoxylin.

-

Standard deparaffinization/rehydration or cryosection fixation reagents.

Procedure for Paraffin Sections:

-

Deparaffinize and rehydrate sections to distilled water.[1]

-

Incubate sections in the Alkaline Alcohol Solution for 20 minutes.[1]

-

Stain in the this compound working solution for 20-60 minutes.[1]

-

Rinse briefly in distilled water.[1]

-

Differentiate in 70% Ethanol, with microscopic control, for 30 seconds to 2 minutes.[1]

-

(Optional) Counterstain with Mayer's Hematoxylin for 1 minute and "blue" in running tap water.[1]

-

Dehydrate, clear, and mount.[1]

Quantitative Analysis

For quantitative assessment, particularly in fibrosis studies, the amount of bound this compound can be determined spectrophotometrically. This involves eluting the dye from the stained tissue and measuring its absorbance.

Workflow for quantitative analysis of stained tissue.

This approach is well-established for Sirius Red, where the dye is eluted and absorbance is read around 540 nm.[9] The optimal wavelength for this compound would need to be determined empirically. The amount of protein can then be calculated based on a standard curve.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Picrosirius‐Polarization Method for Collagen Fiber Detection in Tendons: A Mini‐Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. benchchem.com [benchchem.com]

The Interaction of C.I. Direct Violet 66 with Biological Macromolecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Direct Violet 66 is a double azo direct dye whose interactions with biological macromolecules are of increasing interest, particularly due to the broader toxicological and therapeutic implications of azo dyes. This technical guide provides a comprehensive overview of the current understanding of these interactions, drawing upon available literature for this compound and analogous compounds. While specific quantitative binding data for this compound is scarce, this document extrapolates from studies on similar direct dyes to present potential interaction mechanisms, experimental protocols for characterization, and illustrative quantitative data. This guide aims to serve as a foundational resource for researchers investigating the biological effects of this compound and other related azo dyes.

Introduction

This compound (C.I. 29120; CAS No. 6798-03-4) is a water-soluble, anionic diazo dye. Traditionally used in the textile and paper industries, its potential applications and interactions within biological systems are an area of emerging research.[1] The staining mechanism of direct dyes like this compound in biological applications is believed to involve non-covalent interactions, primarily hydrogen bonding and van der Waals forces, with macromolecules. The planar structure of such dyes may allow for intercalation between the β-pleated sheets of amyloid protein aggregates, a mechanism analogous to that of Congo Red.[1] Understanding the nature and strength of these interactions is crucial for assessing the dye's biocompatibility, potential toxicity, and any therapeutic applications.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for any study of its biological interactions.

| Property | Value |

| C.I. Name | Direct Violet 66 |

| C.I. Number | 29120 |

| CAS Number | 6798-03-4 |

| Molecular Formula | C₃₂H₂₃N₇Na₂O₁₄S₄ |

| Molecular Weight | 903.81 g/mol |

| Chemical Class | Double Azo Dye |

| Charge | Anionic |

| Solubility | Soluble in water |

Interaction with Proteins

Illustrative Quantitative Data for Analogous Azo Dyes

The following table summarizes quantitative data from studies on the interaction of other azo dyes with proteins. It is crucial to note that this data is presented for illustrative purposes and does not represent experimentally determined values for this compound.

| Dye | Macromolecule | Technique | Binding Constant (K) / IC₅₀ | Reference |

| Direct Yellow 27 | Bovine Serum Albumin (BSA) | Fluorescence Quenching | K = 1.19 × 10⁵ M⁻¹ | [2] |

| Direct Violet 1 | SARS-CoV-2 Spike-ACE2 Interaction | ELISA | IC₅₀ = 1.47 µM | [3] |

| Direct Violet 1 | TNF-R1 - TNFα Interaction | ELISA | IC₅₀ = 2.11 µM | [4] |

| PH011669 (azo-dye) | Chorismate Synthase (PbCS) | Fluorescence Spectroscopy | K_d = 1.1 ± 0.1 µM | [5] |

| PH011669 (azo-dye) | Chorismate Synthase (PbCS) | Enzyme Inhibition Assay | IC₅₀ = 10 ± 1 µM | [5] |

Interaction with Nucleic Acids

Azo dyes have the potential to interact with nucleic acids, which could be a mechanism of genotoxicity.[6] These interactions can occur through intercalation, groove binding, or electrostatic interactions with the phosphate backbone. In silico studies on some genotoxic azo dyes have explored their binding modes and affinities with double-stranded DNA.[6] However, no specific experimental data on the interaction of this compound with DNA is currently available.

Interaction with Polysaccharides

The interaction of direct dyes with polysaccharides is well-established in the context of textile dyeing, particularly with cellulose.[2] These interactions are primarily driven by hydrogen bonding and van der Waals forces.[2] Studies on the interaction of various dyes with natural polysaccharides have shown that factors like the charge and structure of both the dye and the polysaccharide play a significant role in the binding affinity.[7] For instance, cationic polysaccharides like chitosan show strong binding to anionic dyes.[7]

Experimental Protocols

Detailed below are generalized protocols for key experiments used to characterize the interaction of small molecules like this compound with biological macromolecules. These protocols should be optimized for the specific system under investigation.

Spectrophotometric Titration for Binding Constant Determination

This method is used to determine the binding constant by observing changes in the absorbance spectrum of the dye upon binding to a macromolecule.

Methodology:

-

Preparation of Solutions: Prepare stock solutions of this compound and the macromolecule (e.g., BSA) in a suitable buffer (e.g., PBS, pH 7.4).

-

Titration: Keep the concentration of this compound constant while titrating with increasing concentrations of the macromolecule.

-

Measurement: Record the UV-Vis absorption spectrum after each addition of the macromolecule and equilibration.

-

Data Analysis: Analyze the changes in absorbance at the dye's λmax to determine the concentration of bound and free dye. The binding constant can be calculated using the Scatchard or other appropriate binding models.

Fluorescence Quenching Assay

This technique is employed to study the binding of a ligand (quencher) to a protein by observing the decrease in the protein's intrinsic fluorescence (e.g., from tryptophan residues).

Methodology:

-

Preparation of Solutions: Prepare a stock solution of the protein (e.g., BSA) in a suitable buffer and a stock solution of this compound.

-

Titration: To a fixed concentration of the protein, add increasing concentrations of this compound.

-

Measurement: After each addition and incubation, measure the fluorescence emission spectrum of the protein (excitation typically around 280 nm or 295 nm).

-

Data Analysis: Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism and binding parameters.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation: Prepare precisely known concentrations of the macromolecule in the sample cell and this compound in the injection syringe, both in the same degassed buffer.

-

Titration: Perform a series of injections of the dye solution into the macromolecule solution at a constant temperature.

-

Measurement: The instrument measures the heat released or absorbed during each injection.

-

Data Analysis: The resulting thermogram is integrated to yield a binding isotherm, which is then fitted to a suitable binding model to determine the binding affinity (K_a), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Methodology:

-

Immobilization: Immobilize the macromolecule (ligand) onto the surface of a sensor chip.

-

Analyte Injection: Inject a series of concentrations of this compound (analyte) over the sensor surface.

-

Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the immobilized ligand.

-

Data Analysis: Analyze the sensorgrams (plots of response units versus time) to determine the association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.

Visualizations

Signaling Pathways and Experimental Workflows

As there is no information available in the public domain that describes the involvement of this compound in any biological signaling pathways, a diagram for a hypothetical inhibitory mechanism and a general experimental workflow for assessing binding are provided below.[6]

Hypothetical inhibition of a signaling pathway by this compound.

A generalized workflow for the analysis of this compound binding to macromolecules.

Conclusion

The interaction of this compound with biological macromolecules is a complex area with limited specific data. Based on the behavior of analogous direct azo dyes, it is likely that this compound interacts with proteins and other macromolecules through non-covalent forces, with the potential to influence their structure and function. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively investigate these interactions. Further research is imperative to elucidate the specific binding affinities, thermodynamic profiles, and biological consequences of this compound's interactions with various macromolecules. Such studies will be invaluable for a comprehensive risk assessment and for exploring any potential therapeutic applications of this and related compounds.

References

- 1. Differential serum protein binding of benzidine- and benzidine-congener based dyes and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scilit.com [scilit.com]

- 4. rsc.org [rsc.org]

- 5. Investigation of the inhibitory properties of azo-dyes on chorismate synthase from Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Natural polysaccharides and their interactions with dye molecules: applications in effluent treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

C.I. Direct Violet 66: A Technical Guide to Safe Handling and Disposal

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A clear understanding of the physicochemical properties of C.I. Direct Violet 66 is fundamental for its safe handling and use in experimental settings.

| Property | Value | Reference |

| C.I. Number | 29120 | [1][2] |

| CAS Number | 6798-03-4 | [1][2][4][5] |

| Molecular Formula | C₃₂H₂₃N₇Na₂O₁₄S₄ | [1][4] |

| Molecular Weight | 903.81 g/mol | [1][4] |

| Appearance | Violet Powder | [1][2] |

| Solubility | Soluble in water | [1][2][4] |

| Chemical Class | Diazo Dye | [2] |

Safety and Handling

Proper handling of this compound is imperative to minimize exposure risks. This involves the consistent use of appropriate personal protective equipment (PPE) and adherence to safe laboratory practices.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound, particularly in its powdered form.[1]

-

Eye Protection: Chemical safety glasses with side shields or splash goggles are mandatory to prevent eye contact.

-

Hand Protection: Nitrile or other chemical-resistant gloves should be worn.

-

Respiratory Protection: To prevent inhalation of the powder, a NIOSH-approved respirator is recommended.[1] Always handle the solid dye in a well-ventilated area or under a chemical fume hood.[6]

-

Skin and Body Protection: A laboratory coat and closed-toe shoes are required to protect skin and clothing.[1][7]

Handling Procedures

-

Avoid the generation of dust when working with the powdered form.

-

Prevent contact with skin, eyes, and clothing.[6]

-

Do not eat, drink, or smoke in areas where the dye is handled.[6]

-

Ensure adequate ventilation or work within a chemical fume hood.[6][8]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent the spread of contamination.

Spill Response Protocol

-

Evacuate and Secure the Area: Immediately restrict access to the spill location.[1]

-

Don Appropriate PPE: Before attempting to clean the spill, ensure all necessary PPE is worn.[1]

-

Contain the Spill:

-

Collect the Waste: Carefully scoop or sweep the contained material into a clearly labeled hazardous waste container.[1]

-

Decontaminate the Area: Clean the spill area with a mild detergent and water solution.[1] All cleaning materials should be collected as hazardous waste.[1]

-

Report the Spill: Report the incident to your supervisor and the institutional Environmental Health and Safety (EHS) department.[1]

References

An In-depth Technical Guide on the Historical and Potential Applications of C.I. Direct Violet 66 in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and potential scientific research applications of C.I. Direct Violet 66 (C.I. 29120). While direct historical applications in extensive scientific research are not as well-documented as other dyes, its properties as a direct dye suggest analogous utility to well-known stains like Sirius Red, particularly in the study of collagen and amyloid. This document outlines these potential applications, provides detailed experimental protocols based on the principles of direct dye staining, and presents quantitative data in a structured format to guide researchers in utilizing this versatile dye.

Physicochemical Properties of this compound

| Property | Value |

| C.I. Name | Direct Violet 66 |

| C.I. Number | 29120[1][2] |

| CAS Registry Number | 6798-03-4[2] |

| Chemical Class | Diazo Dye[1][2] |

| Molecular Formula | C₃₂H₂₃N₇Na₂O₁₄S₄[2][3] |

| Molecular Weight | 903.81 g/mol [2][3] |

| Appearance | Violet Powder[1] |

| Solubility | Soluble in water[1][2] |

Note: Some sources report a molecular formula including a copper complex (C₃₂H₁₉Cu₂N₇NaO₁₄S₄⁻) with a corresponding molecular weight of 1003.86 g/mol .[2]

Potential Research Applications

Based on its chemical structure as a direct dye, this compound has potential applications in various areas of scientific research, primarily for histological staining. Direct dyes are characterized by their high affinity for linear and aggregated molecules without the need for a mordant.[4]

1. Quantification of Fibrosis: Similar to Picrosirius Red, this compound can potentially be used to stain and quantify collagen deposition in tissue sections.[5] This makes it a valuable tool for studying fibrosis in various disease models. The elongated and planar structure of direct dye molecules allows them to align with the highly organized structure of collagen fibrils, enhancing their visualization.[1]

2. Amyloid Staining: The dye's structure also suggests its utility in identifying amyloid deposits in tissues. The staining mechanism is believed to involve the formation of hydrogen bonds between the dye molecules and the β-pleated sheet structure characteristic of amyloid fibrils.[4] This is analogous to the well-established use of Congo Red for amyloid detection.

3. General Histological and Cytological Preparations: this compound can bind to various tissue components, enabling their visualization and analysis in histological and cytological preparations.[5] It can be used to enhance the visibility of small tissue specimens during grossing, embedding, and sectioning without interfering with subsequent standard staining procedures like Hematoxylin and Eosin (H&E).[6]

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization of dye concentration, incubation times, and differentiation steps is highly recommended for specific tissues and research applications.[4]

Protocol 1: Staining of Collagen in Paraffin-Embedded Sections

This protocol is adapted from methods used for other direct dyes like Sirius Red.

Solutions and Reagents:

-

Picro-Direct Violet 66 Solution: 0.1 g of this compound in 100 mL of saturated aqueous Picric Acid.[5]

-

0.5% Acetic Acid Solution: 0.5 mL of Glacial Acetic Acid in 99.5 mL of Distilled Water.

Procedure:

-

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections through graded alcohols to distilled water.[1][6]

-

Rinse in running tap water for 5 minutes, followed by a rinse in distilled water.[5]

-

Incubate slides in the Picro-Direct Violet 66 solution for 60 minutes at room temperature.[5]

-

Rinse briefly in the 0.1% acetic acid solution to remove excess stain.[5]

-

Wash in running tap water for 5 minutes.[5]

-

Dehydrate through a graded series of ethanol (70%, 95%, 100%).[5]

-

Clear in two changes of xylene for 5 minutes each and mount with a permanent mounting medium.[5]

Protocol 2: Staining of Amyloid Deposits in Paraffin-Embedded Sections

This proposed method is adapted from the Congo Red staining protocol.[1]

Solutions and Reagents:

-

Alkaline Direct Violet 66 Solution (Stock): Prepare a saturated solution of this compound in 80% ethanol.

-

Alkaline Direct Violet 66 Solution (Working): To 50 mL of the stock solution, add 0.5 mL of 1% sodium hydroxide immediately before use and filter.[1]

-

1% Acid Alcohol: 1 mL of Hydrochloric Acid in 99 mL of 70% Ethanol.[1]

-

Mayer's Hematoxylin (optional for counterstaining). [4]

Procedure:

-

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections (8-10 µm for optimal birefringence) to distilled water.[1]

-

Incubate sections in the freshly prepared and filtered Alkaline Direct Violet 66 working solution for 20-30 minutes at room temperature.[1]

-

Rinse thoroughly in distilled water.[1]

-

Differentiate in 1% acid alcohol.[1]

-

Rinse in tap water.[1]

-

(Optional) Counterstain with Mayer's hematoxylin for 1-2 minutes.[1]

-

Dehydrate through graded alcohols, clear in xylene, and mount.

Protocol 3: Staining of Amyloid in Frozen Sections

Procedure:

-

Cut frozen sections at 5-10 µm thickness and mount on charged slides. Air dry for 30-60 minutes.[4]

-

Fix in cold acetone or formalin for 10 minutes and rinse in distilled water.[4]

-

Incubate in Alkaline Alcohol Solution for 10 minutes.[4]

-

Stain in this compound working solution (diluted 1:10 from stock in alkaline alcohol solution) for 15-30 minutes.[4]

-

Rinse briefly in distilled water.[4]

-

Differentiate in 70% Ethanol for 30 seconds to 2 minutes with microscopic control.[4]

-

(Optional) Counterstain with Mayer's Hematoxylin for 1 minute.[4]

-

Dehydrate, clear, and mount.

Quantitative Data Summary

The following tables summarize the quantitative parameters from the provided protocols. These should be used as a starting point for optimization.

Table 1: Staining Solution Parameters

| Parameter | Collagen Staining | Amyloid Staining (Paraffin) | Amyloid Staining (Frozen) |

| Dye | This compound | This compound | This compound |

| Concentration | 0.1% (w/v)[5] | Saturated solution in 80% ethanol[1] | 1:10 dilution of stock[4] |

| Solvent | Saturated aqueous Picric Acid[5] | 80% Ethanol with 1% NaOH[1] | Alkaline Alcohol Solution[4] |

| Incubation Time | 60 minutes[5] | 20-30 minutes[1] | 15-30 minutes[4] |

| Temperature | Room Temperature | Room Temperature | Room Temperature |

Table 2: Differentiation and Dehydration Parameters

| Step | Collagen Staining | Amyloid Staining (Paraffin) | Amyloid Staining (Frozen) |

| Differentiation | 0.1% Acetic Acid (brief rinse)[5] | 1% Acid Alcohol[1] | 70% Ethanol (30s - 2min)[4] |

| Dehydration | 70%, 95%, 100% Ethanol[5] | 95%, 100% Ethanol[1] | Not specified, standard procedure |

| Clearing | Xylene (2x 5min)[5] | Xylene | Xylene |

Visualizations

The following diagrams illustrate the generalized workflows and logical relationships relevant to the application of this compound in histological research.

Caption: A generalized workflow for histological staining using this compound.

Caption: A logical workflow for the evaluation and validation of a novel histological stain.

References

An In-depth Technical Guide to the Potential of C.I. Direct Violet 66 as a Fluorescent Probe for Amyloid Detection

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. Direct Violet 66 is a water-soluble, anionic diazo dye traditionally used in the textile industry.[1] Its structural characteristics, particularly its planar and linear molecular shape, suggest a potential application in histopathology for the selective staining of highly organized protein structures.[1][2] Analogous to other direct dyes like Congo Red, Direct Violet 66 is proposed to bind to the β-pleated sheets of amyloid fibrils through non-covalent interactions.[1] This binding forms the basis of its utility as a histological stain for identifying amyloid deposits, which are pathological hallmarks of several neurodegenerative diseases, including Alzheimer's disease.

While its properties as a chromogenic stain are recognized, the potential of this compound as a fluorescent probe remains an uncharacterized yet promising area of investigation. Fluorescent probes offer significantly higher sensitivity and are amenable to quantitative analysis, making them invaluable tools in research and drug development. This technical guide provides a comprehensive overview of the known properties of this compound, presents a framework for its evaluation as a fluorescent probe, and offers detailed experimental protocols adapted from established methods for amyloid detection.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, solution preparation, and understanding its interaction with biological substrates.

| Property | Value / Description | Reference(s) |

| C.I. Name | Direct Violet 66 | [3][4] |

| C.I. Number | 29120 | [4][5] |

| CAS Number | 6798-03-4 | [4][6][7] |

| Chemical Class | Diazo Dye | [4][5] |

| Molecular Formula | C₃₂H₂₃N₇Na₂O₁₄S₄ (Copper complex form: C₃₂H₁₉Cu₂N₇Na₂O₁₄S₄) | [4][6] |

| Molecular Weight | 903.81 g/mol (Copper complex form: 1026.88 g/mol ) | [4][6] |

| Appearance | Violet Powder | [5] |

| Solubility | Soluble in water | [1][5] |

| Primary Application | Textile and Paper Dye | [5] |

| Histological Affinity | Amyloid deposits, Collagen | [1][8] |

Hypothesis: this compound as a Fluorescent Probe

The core hypothesis is that upon binding to the β-sheet-rich structure of amyloid fibrils, the molecular conformation of this compound becomes more rigid. This restriction of intramolecular rotation can lead to a significant enhancement of its fluorescence quantum yield, a phenomenon observed with established amyloid probes like Thioflavin T (ThT).[9][10] If this hypothesis holds true, Direct Violet 66 could serve as a novel, sensitive, and specific fluorescent probe for amyloid detection.

To validate this potential, a systematic characterization of its photophysical properties upon interaction with amyloid fibrils is required. The following table outlines the key quantitative parameters that must be determined experimentally.

| Photophysical Parameter | Value (in solution) | Value (bound to amyloid fibrils) | Method of Determination |

| Excitation Maximum (λex) | To be determined | To be determined | Spectrofluorometry |

| Emission Maximum (λem) | To be determined | To be determined | Spectrofluorometry |

| Stokes Shift (λem - λex) | To be calculated | To be calculated | Calculation from excitation and emission maxima |

| Quantum Yield (ΦF) | To be determined | To be determined | Comparative method using a known standard[11][12][13] |

| Fluorescence Lifetime (τ) | To be determined | To be determined | Time-Correlated Single Photon Counting (TCSPC) |

Proposed Molecular Interaction

The binding mechanism of this compound to amyloid is believed to be analogous to that of Congo Red. The dye's planar diazo structure allows it to intercalate into the grooves of the amyloid fibril's cross-β-sheet structure. Stability is achieved through the formation of multiple hydrogen bonds and van der Waals forces between the dye molecule and the protein backbone of the fibrils.[1]

Experimental Protocols

The following protocols are designed to guide the investigation of this compound's potential as a fluorescent probe. They are adapted from well-established methods for Thioflavin T and Congo Red.[14][15][16] Optimization of dye concentration, incubation times, and buffer conditions is critical.

Protocol 1: Fluorescent Staining of Amyloid in Tissue Sections

This protocol details the procedure for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

This compound powder

-

Distilled water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Ethanol (100%, 95%, 70%)

-

Xylene

-

Alkaline alcohol solution (e.g., 0.2% KOH in 80% ethanol)

-

Aqueous mounting medium (fluorescence-free)

-

FFPE tissue sections (8-10 µm thickness is recommended for optimal visualization)[14][17]

Procedure:

-

Solution Preparation:

-

Prepare a 1% (w/v) stock solution of this compound in distilled water.

-

Prepare a working staining solution by diluting the stock solution to a final concentration of 0.05% - 0.5% in an alkaline alcohol solution. The optimal concentration should be determined empirically.

-

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Immerse in two changes of 100% ethanol for 3 minutes each.

-

Immerse in 95% ethanol for 2 minutes.

-

Immerse in 70% ethanol for 2 minutes.

-

Rinse gently in running tap water for 5 minutes, followed by a final rinse in distilled water.

-

-

Staining:

-

Incubate sections in the working this compound solution for 20-60 minutes at room temperature in the dark.

-

Briefly rinse the slides in distilled water to remove excess dye.

-

-

Differentiation:

-

Dip slides in 70% ethanol for 1-3 minutes to reduce background staining. Monitor this step microscopically to achieve a good signal-to-noise ratio.

-

-

Dehydration and Mounting:

-

Dehydrate sections through 95% ethanol and two changes of 100% ethanol (2 minutes each).

-

Clear in two changes of xylene for 3 minutes each.

-

Mount coverslips using a fluorescence-free resinous mounting medium.

-

-

Microscopy:

-

Visualize slides using a fluorescence microscope. Since the optimal filter set is unknown, start by testing standard DAPI, FITC, and TRITC filter cubes to identify the excitation and emission characteristics.

-

Amyloid deposits are expected to show specific fluorescence against a darker background.

-

Protocol 2: In Vitro Amyloid Fibril Binding Assay (Spectrofluorometry)

This protocol is for quantifying the fluorescence enhancement of this compound upon binding to pre-formed amyloid fibrils in solution. This is essential for determining the parameters in Table 2.

Materials:

-

This compound

-

Pre-formed amyloid fibrils (e.g., Aβ1-42, α-synuclein)

-

Monomeric protein equivalent (as a negative control)

-

Assay buffer (e.g., 50 mM Glycine-NaOH, pH 8.5)

-

Spectrofluorometer with excitation and emission monochromators

-

96-well black microplates (for high-throughput measurements) or quartz cuvettes

Procedure:

-

Solution Preparation:

-

Assay Setup:

-

To the wells of a black microplate, add the working this compound solution.

-

Add varying concentrations of pre-formed amyloid fibrils to the wells.

-

In separate wells, add equivalent concentrations of monomeric protein as a negative control.

-

Include wells with only the dye solution and buffer to measure background fluorescence.

-

-

Incubation:

-

Incubate the plate for 5-10 minutes at room temperature, protected from light, to allow binding to reach equilibrium.

-

-

Fluorescence Measurement:

-

Excitation/Emission Scan: To determine the spectral properties, perform an excitation scan (while monitoring a fixed emission wavelength) and an emission scan (using a fixed excitation wavelength) for a sample containing a high concentration of fibrils. This will identify the λex and λem maxima.

-

Quantitative Measurement: Set the spectrofluorometer to the determined excitation and emission maxima. Measure the fluorescence intensity for all samples.

-

-

Data Analysis:

-

Subtract the background fluorescence (dye + buffer) from all readings.

-

Plot the fluorescence intensity as a function of amyloid fibril concentration. A linear correlation indicates the suitability of the dye for quantification.[16]

-

Compare the fluorescence signal from fibril-containing samples to the monomeric controls to assess specificity.

-

Experimental and Analytical Workflow

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound as a novel fluorescent probe for amyloid.

Conclusion and Future Directions

This compound presents an intriguing candidate for development as a novel fluorescent probe for amyloid detection. Its established affinity for amyloid structures provides a strong foundation for this hypothesis.[1] However, its potential can only be realized through rigorous experimental validation. The immediate and most critical next step is the systematic characterization of its photophysical properties upon binding to amyloid fibrils, following the protocols outlined in this guide.